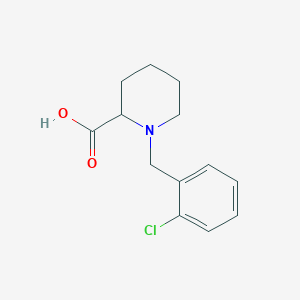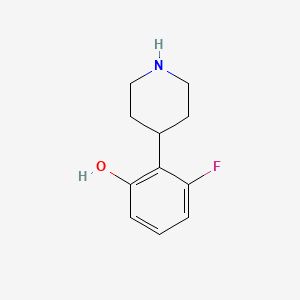![molecular formula C9H7ClN2O2 B12276461 Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12276461.png)
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-1H-pyrrolo[2,3-C]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chloro group .
科学的研究の応用
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but lacks the carboxylate group.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Pyrrolo[1,2-a]pyrazines: Exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and carboxylate groups, which contribute to its distinct chemical reactivity and biological activity .
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-5-2-3-11-8(10)7(5)12-6/h2-4,12H,1H3 |
InChIキー |
PTDJWOQTTIXTOO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(N1)C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)






![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)

![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)
![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12276449.png)
![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)
